2-(4-Chloro-2-methylphenoxy)pentanoic acid
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Overview
Description
2-(4-Chloro-2-methylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and methyl group on the phenoxy ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)pentanoic acid typically involves the etherification of 4-chloro-2-methylphenol with a suitable alkyl halide, followed by carboxylation. One common method involves the reaction of 4-chloro-2-methylphenol with 1-bromopentane in the presence of a base such as potassium carbonate to form the ether intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified using crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular processes. In medical research, it is believed to exert its effects through the inhibition of specific enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features but different alkyl chain length.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chloro groups on the phenoxy ring.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Contains three chloro groups and is known for its historical use as a herbicide.
Uniqueness
2-(4-Chloro-2-methylphenoxy)pentanoic acid is unique due to its specific substitution pattern and alkyl chain length, which confer distinct chemical and biological properties. Its ability to act as a selective herbicide and its potential therapeutic applications make it a compound of significant interest in both agricultural and medical research .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-11(12(14)15)16-10-6-5-9(13)7-8(10)2/h5-7,11H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZGAUZWQHJWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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